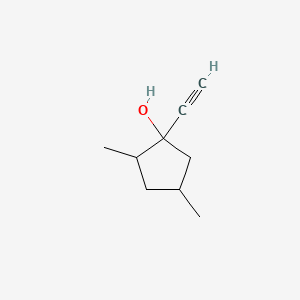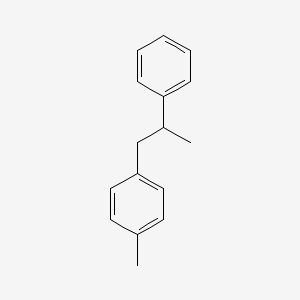
(1R,4S)-1,4-dichlorocyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-1,4-dichlorocyclooctane is an organic compound characterized by a cyclooctane ring with two chlorine atoms attached at the 1 and 4 positions. This compound is notable for its stereochemistry, with the chlorine atoms positioned in a specific spatial arrangement that gives it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4-dichlorocyclooctane typically involves the chlorination of cyclooctane. One common method is the free radical chlorination, where cyclooctane is treated with chlorine gas under ultraviolet light. This reaction proceeds through a radical mechanism, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of chlorine gas. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-1,4-dichlorocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclooctane-1,4-diol.
Reduction Reactions: The compound can be reduced to cyclooctane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound to cyclooctane-1,4-dione.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Cyclooctane-1,4-diol.
Reduction: Cyclooctane.
Oxidation: Cyclooctane-1,4-dione.
Applications De Recherche Scientifique
(1R,4S)-1,4-dichlorocyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,4S)-1,4-dichlorocyclooctane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the chlorine atoms are removed, leading to the formation of cyclooctane. The molecular targets and pathways involved vary based on the specific chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S)-1,4-dibromocyclooctane: Similar structure but with bromine atoms instead of chlorine.
(1R,4S)-1,4-diiodocyclooctane: Similar structure but with iodine atoms instead of chlorine.
Cyclooctane-1,4-diol: The hydroxylated derivative of (1R,4S)-1,4-dichlorocyclooctane.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its brominated, iodinated, or hydroxylated analogs.
Propriétés
Numéro CAS |
40572-74-5 |
|---|---|
Formule moléculaire |
C8H14Cl2 |
Poids moléculaire |
181.10 g/mol |
Nom IUPAC |
(1R,4S)-1,4-dichlorocyclooctane |
InChI |
InChI=1S/C8H14Cl2/c9-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2/t7-,8+ |
Clé InChI |
CXYRLCVPPVQCSJ-OCAPTIKFSA-N |
SMILES isomérique |
C1CC[C@@H](CC[C@@H](C1)Cl)Cl |
SMILES canonique |
C1CCC(CCC(C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















